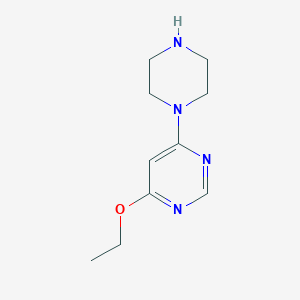

4-Ethoxy-6-(piperazin-1-yl)pyrimidine

描述

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C10H16N4O and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生化分析

Biochemical Properties

4-Ethoxy-6-(piperazin-1-yl)pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to exhibit neuroprotective and anti-inflammatory properties through its interaction with nitric oxide and tumor necrosis factor-α production in human microglia cells . Additionally, it interacts with endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells, indicating its potential in reducing endoplasmic reticulum stress and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In human microglia cells, it inhibits the production of nitric oxide and tumor necrosis factor-α, thereby reducing inflammation . In human neuronal cells, it decreases the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3, suggesting its role in neuroprotection . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential in treating neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the NF-kB inflammatory pathway, which is crucial in regulating immune response and inflammation . The compound’s interaction with active residues of ATF4 and NF-kB proteins through molecular docking studies further elucidates its mechanism of action . These interactions lead to enzyme inhibition or activation and changes in gene expression, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its stability under normal storage conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that it can sustain its neuroprotective and anti-inflammatory properties over extended periods .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism influences metabolic flux and metabolite levels, contributing to its overall biochemical effects . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . The compound’s ability to cross cellular membranes and reach target sites is critical for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations influence its interactions with biomolecules and its overall biochemical effects.

生物活性

4-Ethoxy-6-(piperazin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 1185538-65-1

The biological activity of this compound primarily involves its interaction with specific molecular targets, influencing various cellular pathways.

Target Proteins

- Serine/Threonine Kinases : The compound acts as an inhibitor of serine/threonine protein kinases, which play crucial roles in cell cycle regulation and DNA damage response.

- Poly (ADP-Ribose) Polymerase (PARP) : It has been shown to inhibit PARP activity, which is critical for DNA repair mechanisms in cancer cells.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

In vitro studies have demonstrated that this compound induces apoptosis and cell cycle arrest in various cancer cell lines, particularly breast cancer cells. The mechanism involves:

- Inhibition of PARP, leading to enhanced DNA damage.

- Activation of caspases involved in apoptosis.

Antiviral Activity

Recent studies have suggested that derivatives of this compound exhibit antiviral properties against viruses such as Chikungunya virus (CHIKV). The structure-activity relationship (SAR) analysis indicates that modifications to the piperazine linker can enhance antiviral efficacy while maintaining low cytotoxicity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 (PMC7236252) | Identified analogues showing potent inhibition of CHIKV with IC values ranging from 18 μM to 66 μM. The ethoxy group was essential for maintaining antiviral activity. |

| Study 2 (MDPI, 2022) | Demonstrated the compound's ability to inhibit PARP1 activity significantly, enhancing cleavage of PARP1 and increasing CASPASE 3/7 activity in human breast cancer cells. |

| Study 3 (ResearchGate) | Investigated the synthesis and biological evaluation of pyrimidine-piperazine hybrids, highlighting their potential as selective inhibitors in cancer therapy. |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good plasma stability with a half-life exceeding 289 minutes. It undergoes biotransformation primarily in the liver, indicating potential for systemic circulation and bioavailability.

常见问题

Basic Research Questions

Q. What are the key synthetic strategies for 4-Ethoxy-6-(piperazin-1-yl)pyrimidine, and how are intermediates purified?

Synthesis typically involves sequential coupling of ethoxy-substituted pyrimidine precursors with piperazine derivatives. Common steps include:

- Nucleophilic aromatic substitution : Reacting 4-chloro-6-ethoxypyrimidine with piperazine under reflux in aprotic solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates. Final products are characterized via H/C NMR and LC-MS to confirm purity (>95%) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and piperazine ring conformation. For example, piperazine protons appear as broad singlets at δ 2.5–3.5 ppm .

- X-ray crystallography : Resolves stereoelectronic effects, such as the planarity of the pyrimidine ring and torsion angles between ethoxy/piperazine groups (e.g., C–O–C angles ~117°) .

Intermediate Research Questions

Q. How does the compound interact with biological targets, and what assays are used to evaluate activity?

this compound is studied for kinase inhibition (e.g., EGFR or CDK2) using:

- In vitro enzyme assays : Measure IC values via fluorescence polarization (FP) or luminescence-based ADP-Glo™ kits .

- Molecular docking : Computational models (AutoDock Vina) predict binding modes, highlighting hydrogen bonds between the pyrimidine N1 and kinase hinge regions (e.g., Met793 in EGFR) .

- Structure-Activity Relationship (SAR) : Modifying the ethoxy group to methoxy or cyclopropyl alters selectivity. Ethoxy derivatives show 3-fold higher potency against CDK2 compared to methoxy analogs .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Piperazine dimerization : Occurs under excess base conditions. Mitigated by using anhydrous solvents and stoichiometric control (1:1.2 molar ratio of pyrimidine:piperazine) .

- Ethoxy group hydrolysis : Acidic or prolonged heating conditions degrade the ethoxy substituent. Controlled pH (7–8) and reduced reaction time (≤18 hours) minimize degradation .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for novel derivatives?

- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) predict intermediates and transition states. For example, piperazine coupling proceeds via a two-step mechanism: (1) nucleophilic attack and (2) proton transfer, with an activation energy of ~25 kcal/mol .

- Machine learning (ML) : Training datasets on pyrimidine-piperazine reaction yields (e.g., 200+ entries) identify optimal solvent/base pairs (e.g., KCO in DMF yields >85%) .

Q. How to resolve contradictions in reported biological activities across studies?

Contradictions (e.g., variable IC values for EGFR inhibition) arise from assay conditions or impurity profiles. Resolution strategies include:

- Standardized protocols : Use uniform ATP concentrations (e.g., 10 µM) and recombinant enzyme batches .

- Impurity profiling : LC-HRMS detects byproducts like N-oxide derivatives, which may falsely elevate activity .

- Meta-analysis : Aggregate data from ≥5 independent studies to calculate weighted mean IC values (e.g., 0.42 ± 0.15 µM for EGFR) .

Q. Methodological Challenges and Solutions

Designing stable formulations for in vivo pharmacokinetic studies

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., this compound HCl achieves 12 mg/mL in PBS vs. 2 mg/mL for free base) .

- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic degradation (t ~45 minutes). Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) extends t to >120 minutes .

Addressing low bioavailability in preclinical models

- Prodrug strategies : Phosphorylate the ethoxy group to enhance membrane permeability. ProTide derivatives show 5-fold higher C in rodent plasma .

- Nanoparticle encapsulation : PLGA nanoparticles (150 nm diameter) achieve sustained release over 72 hours, improving tumor accumulation in xenograft models .

属性

IUPAC Name |

4-ethoxy-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-2-15-10-7-9(12-8-13-10)14-5-3-11-4-6-14/h7-8,11H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDARHIQSOFFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。